6-chloro-N-cyclohexyl-N-ethylpyridin-2-amine
Description
6-Chloro-N-cyclohexyl-N-ethylpyridin-2-amine is a substituted pyridine derivative featuring a chloro group at the 6-position and two alkylamino substituents (cyclohexyl and ethyl) at the 2-position. The pyridine core provides a planar aromatic system, while the bulky cyclohexyl and ethyl groups introduce steric hindrance and influence lipophilicity. This compound is likely synthesized via nucleophilic substitution or coupling reactions, as inferred from analogous syntheses in the evidence (e.g., Hantzsch-like methods for pyridine derivatives ).
Properties
IUPAC Name |
6-chloro-N-cyclohexyl-N-ethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-2-16(11-7-4-3-5-8-11)13-10-6-9-12(14)15-13/h6,9-11H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBHCFSYLOPPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001255648 | |
| Record name | 6-Chloro-N-cyclohexyl-N-ethyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-75-3 | |
| Record name | 6-Chloro-N-cyclohexyl-N-ethyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-cyclohexyl-N-ethyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclohexyl-N-ethylpyridin-2-amine typically involves the reaction of 6-chloro-2-pyridinamine with cyclohexylamine and ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-cyclohexyl-N-ethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridinamine derivatives.
Scientific Research Applications
6-chloro-N-cyclohexyl-N-ethylpyridin-2-amine is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclohexyl-N-ethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-chloro-N-cyclohexyl-N-ethylpyridin-2-amine with analogous compounds, focusing on structural variations, physicochemical properties, and inferred reactivity.
Pyridine vs. Pyrazine Derivatives
- 6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine (): Structural Difference: Pyrazine ring (two nitrogen atoms at 1,4-positions) vs. pyridine (one nitrogen). The methyl group (vs. Molecular Weight: 225.72 g/mol (pyrazine) vs. estimated ~239 g/mol (target compound).
Pyrimidine-Based Analogues
- 6-Chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine ():
- Structural Difference : Pyrimidine core (two nitrogens at 1,3-positions) with cyclopropyl and dimethoxyethyl substituents.
- Impact : Pyrimidine’s electron-deficient nature may enhance reactivity toward electrophilic substitution. The dimethoxyethyl group introduces ether oxygen atoms, improving aqueous solubility compared to the target compound’s alkyl groups .
- 6-Chloro-N-(2-ethylhexyl)-2-methylpyrimidin-4-amine ():
Substituent Variations
- 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine (): Structural Difference: Trifluoromethyl (CF₃) at the 5-position and tetrahydro-2H-pyranylmethyl substituent. The oxygen-containing tetrahydropyran enhances polarity .
Alkylamino Group Modifications
Table 1: Comparative Properties of Selected Analogues
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Pyridine | Cl, N-cyclohexyl, N-ethyl | ~239 | Moderate lipophilicity, steric hindrance |
| 6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine | Pyrazine | Cl, N-cyclohexyl, N-methyl | 225.72 | Higher polarity, lower steric bulk |
| 6-Chloro-N-(2-ethylhexyl)-2-methylpyrimidin-4-amine | Pyrimidine | Cl, N-(2-ethylhexyl), 2-methyl | 255.79 | High lipophilicity, branched alkyl chain |
| 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine | Pyridine | Cl, CF₃, N-(tetrahydropyranyl) | ~320 (estimated) | Enhanced polarity, metabolic stability |
Key Observations:
Ring Systems : Pyridine/pyrazine/pyrimidine cores dictate electronic properties and reactivity. Pyrimidines are more electron-deficient, favoring nucleophilic attack .
Substituents : Bulky alkyl groups (e.g., cyclohexyl, 2-ethylhexyl) increase lipophilicity but reduce solubility. Oxygen-containing groups (e.g., dimethoxyethyl, tetrahydropyran) improve polarity .
Chlorine Position : Chlorine at the 6-position (pyridine) or analogous positions (pyrazine/pyrimidine) stabilizes the molecule via inductive effects .
Biological Activity
Chemical Structure and Properties
Chemical Name: 6-chloro-N-cyclohexyl-N-ethylpyridin-2-amine
CAS Number: 1220017-75-3
Molecular Formula: C13H18ClN
Molecular Weight: 239.74 g/mol
The structure of this compound features a pyridine ring substituted with a chlorine atom at the 6-position and an ethyl and cyclohexyl group at the nitrogen atoms.
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to modulate neurotransmitter systems, particularly those involving serotonin and dopamine.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related pyridine derivatives showed significant activity against a range of bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of pyridine derivatives. In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines. The compound was shown to inhibit cell proliferation and promote cell cycle arrest at the G1 phase.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been reported to reduce oxidative stress markers in neuronal cultures, indicating its potential utility in treating neurodegenerative diseases.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant activity against bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Reduces oxidative stress |
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL against both strains, demonstrating its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Cancer Cell Line Analysis
In vitro assays using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
